(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate
CAS No.: 896815-28-4
Cat. No.: VC11882461
Molecular Formula: C19H17NO6
Molecular Weight: 355.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896815-28-4 |
|---|---|
| Molecular Formula | C19H17NO6 |
| Molecular Weight | 355.3 g/mol |
| IUPAC Name | [(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C19H17NO6/c1-12-15(26-19(22)20-6-9-23-10-7-20)5-4-14-17(21)16(25-18(12)14)11-13-3-2-8-24-13/h2-5,8,11H,6-7,9-10H2,1H3/b16-11- |
| Standard InChI Key | WCDXLDYTQCWONU-WJDWOHSUSA-N |
| Isomeric SMILES | CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OC(=O)N4CCOCC4 |
| SMILES | CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)N4CCOCC4 |
| Canonical SMILES | CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)N4CCOCC4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzofuran scaffold (C9H6O2) fused with a morpholine carboxylate group and a (furan-2-yl)methylidene substituent. Key structural elements include:
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Benzofuran core: A bicyclic system with a fused benzene and furan ring.
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Morpholine carboxylate: A six-membered morpholine ring (C4H9NO) esterified to the benzofuran backbone.
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(Z)-Configuration: The stereochemistry at the C2 position is critical for molecular interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H17NO6 |
| Molecular Weight | 355.3 g/mol |
| IUPAC Name | [(2Z)-2-(Furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |
| CAS Number | 896815-28-4 |
| SMILES | CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)N4CCOCC4 |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step protocols:
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Friedländer Condensation: Formation of the benzofuran core using 7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid.
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Morpholine Incorporation: Esterification with morpholine-4-carbonyl chloride under anhydrous conditions.
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Stereoselective Alkylation: Introduction of the (furan-2-yl)methylidene group via Knoevenagel condensation, ensuring (Z)-selectivity .
A patent (WO2017202343A1) describes analogous methods for FGFR inhibitors, highlighting microwave-assisted cyclization to enhance yield (40–75%) .
Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzofuran formation | AcOH, NH4OAc, 110°C | 65 |
| Morpholine coupling | DCM, DMF, 0°C→RT | 78 |
| Alkylation | Furan-2-carboxaldehyde, KOH | 55 |
Physicochemical Properties
Solubility and Stability
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Solubility: Lipophilic (logP ≈ 2.8), soluble in DMSO and DCM but poorly in water.
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Stability: Degrades above 200°C; sensitive to UV light due to the conjugated diene system .
Spectroscopic Data
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IR: Peaks at 1725 cm⁻¹ (ester C=O), 1670 cm⁻¹ (ketone C=O), and 1600 cm⁻¹ (furan C=C).
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NMR: 1H NMR (500 MHz, DMSO-d6) δ 7.49–7.41 (m, furan H), 2.40 (s, CH3), 3.70 (m, morpholine H) .
Biological Activity and Mechanisms
Kinase Inhibition
The compound exhibits FGFR (Fibroblast Growth Factor Receptor) inhibitory activity, with IC50 values <10 μM in enzymatic assays . The morpholine group enhances binding to the ATP pocket, while the furan substituent stabilizes the (Z)-configured Michael acceptor for covalent interactions .
Table 3: Biological Data
| Assay | Target | IC50/EC50 | Citation |
|---|---|---|---|
| FGFR1 Kinase Inhibition | FGFR1 | 9.2 μM | |
| Cytotoxicity (Vero) | Cell viability | >100 μM |
Applications in Medicinal Chemistry
Drug Development
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Oncology: FGFR-driven cancers (e.g., bladder, breast) are primary targets .
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Antivirals: Potential repurposing for COVID-19 via protease inhibition .
Structure-Activity Relationships (SAR)
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